![molecular formula C14H10N2O2S B2873432 4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid CAS No. 477851-25-5](/img/structure/B2873432.png)

4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

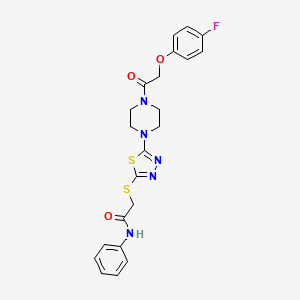

“4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid” is a chemical compound with the molecular formula C14H10N2O2S . It has an average mass of 270.306 Da and a monoisotopic mass of 270.046295 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenecarboxylic acid group attached to a cyano vinyl group which is further attached to a 3-thienyl group . For a detailed structural analysis, it would be beneficial to refer to a specialized chemical structure database or software.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the search results . For detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database.科学的研究の応用

Carbopalladation of Nitriles

The compound is used in carbopalladation of nitriles, a process pivotal for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This approach involves intramolecular addition of a vinylpalladium species to a cyano group's triple bond, showing good regioselectivity and high yields (Tian, Pletnev & Larock, 2003).

Synthesis and Anticancer Activity

It's also used in synthesizing S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, showing significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Functional Modification of Hydrogels

In the field of polymer science, the compound aids in modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activities. This suggests potential medical applications, especially in creating antibacterial and antifungal materials (Aly & El-Mohdy, 2015).

Ruthenium-Catalyzed Oxidative Vinylation

The compound has roles in ruthenium-catalyzed oxidative vinylation processes. It is used in vinylation of thiophene-2-carboxylic acids with alkenes, indicating its utility in organic synthesis and potential pharmaceutical applications (Ueyama et al., 2011).

Synthesis of Liquid Crystalline Polymers

It's involved in synthesizing liquid crystalline polymers with cross-linked network structures. These polymers display unique physical properties like solubility and nematic textures, hinting at their use in advanced materials and display technologies (Saminathan & Pillai, 2000).

Electropolymerization and Electrochromic Properties

The compound is crucial in electropolymerization, forming polymers with unique electrochromic properties. This is particularly relevant in creating materials for electronic and optoelectronic devices (Imae, Noma & Shirota, 1997).

特性

IUPAC Name |

4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-7-12(11-5-6-19-9-11)8-16-13-3-1-10(2-4-13)14(17)18/h1-6,8-9,16H,(H,17,18)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJZLYFPFQNUMT-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=C(C#N)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)N/C=C(/C#N)\C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2873350.png)

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)